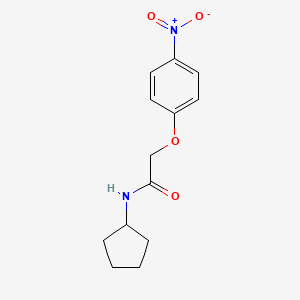![molecular formula C19H20N2O4 B5565595 4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)
4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoxalinone derivatives, including compounds similar to "4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone," often involves innovative and environmentally friendly approaches. For example, Petronijevic et al. (2017) presented a one-pot biocatalytic synthesis method using lemon juice as an alternative to hazardous solvents and catalysts for the synthesis of 3,4-dihydro-2(1H)-quinoxalinones, demonstrating a clean and efficient methodology with high yields and minimal environmental impact (Petronijevic et al., 2017).
Molecular Structure Analysis
The molecular structure of quinoxalinone derivatives, including our compound of interest, showcases distinct features that influence their physical and chemical properties. Shahani et al. (2010) analyzed a related compound, highlighting how the orientation and dihedral angles of various rings and substituents affect the overall molecular configuration, which is critical for understanding the interaction mechanisms and reactivity of these molecules (Shahani et al., 2010).
Chemical Reactions and Properties
Quinoxalinone derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. Yamaguchi et al. (1987) explored the use of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide for high-performance liquid chromatography, revealing insights into the reactivity and functional group transformations of quinoxalinone compounds (Yamaguchi et al., 1987).
Physical Properties Analysis
The physical properties of quinoxalinone derivatives, such as solubility, melting point, and crystalline structure, are key to their application and function. Iwanami and Inagaki (1976) synthesized derivatives of 2(1H)quinoxalinone, providing valuable data on their physical state, solubility, and other physicochemical characteristics that are crucial for the development and application of these compounds (Iwanami & Inagaki, 1976).
Chemical Properties Analysis
Understanding the chemical properties of "4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone" involves exploring its reactivity, stability, and interaction with various chemical reagents. Olasunkanmi and Ebenso (2019) conducted studies on quinoxaline-based propanones, which share a similar structural framework, to investigate their inhibitory effects on mild steel corrosion, demonstrating the compound's potential for industrial applications due to its chemical stability and reactivity (Olasunkanmi & Ebenso, 2019).
Wissenschaftliche Forschungsanwendungen
1. Catalysis and Asymmetric Hydrogenation
Quinoxaline derivatives, such as those related to 4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone, have been explored for their use in catalysis. For instance, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have been synthesized for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, which are important in the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
2. Fluorescence Derivatization in Liquid Chromatography
Another application is in fluorescence derivatization for high-performance liquid chromatography. Quinoxaline derivatives have been used as sensitive fluorescence derivatization reagents for primary, secondary, and tertiary alcohols. This method enhances the detection limits and allows for efficient separation and analysis of various compounds (Yamaguchi et al., 1987).
3. Biocatalytic Synthesis
In the field of green chemistry, quinoxaline derivatives have been employed in biocatalytic synthesis. For example, an enolate ion was used as a synthon in the biocatalytic synthesis of 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones. This process is environmentally friendly and efficient, producing smaller amounts of waste and without by-products (Petronijevic et al., 2017).
4. Medicinal Chemistry and Pharmacology
Quinoxaline derivatives have significant potential in medicinal chemistry, particularly as anti-tuberculosis agents. For instance, certain 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their antituberculosis activity, demonstrating potency, selectivity, and low cytotoxicity, making them promising leads for new pharmaceutical compounds (Jaso et al., 2005).
5. Corrosion Inhibition
Quinoxaline derivatives are also explored for their role in corrosion inhibition. For example, experimental and computational studies have been conducted on propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole as inhibitors of mild steel corrosion in hydrochloric acid. These studies help in understanding the mechanisms of corrosion inhibition and developing more effective inhibitors (Olasunkanmi & Ebenso, 2019).
Eigenschaften
IUPAC Name |
4-[2-(2-methoxyphenoxy)butanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-15(25-17-11-7-6-10-16(17)24-2)19(23)21-12-18(22)20-13-8-4-5-9-14(13)21/h4-11,15H,3,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUALTDUQAJJQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(=O)NC2=CC=CC=C21)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydroquinoxalin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorobenzyl)thio]-4H-1,3-benzothiazin-4-one](/img/structure/B5565513.png)

![4-tert-butyl-N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5565527.png)
![N-[(3S*,4R*)-1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5565533.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5565551.png)
![N-{(3R*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5565562.png)

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)



![{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565614.png)
